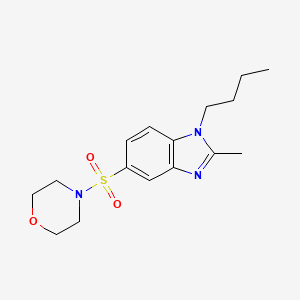

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

描述

1-Butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS: 736188-82-2; molecular formula: C₁₆H₂₃N₃O₃S; molecular weight: 337.4 g/mol) is a benzodiazole derivative characterized by a morpholine sulfonyl group at position 5, a butyl chain at position 1, and a methyl group at position 2 (Figure 1) . The morpholine sulfonyl moiety enhances electrophilicity and hydrogen-bonding capacity, while the butyl and methyl substituents increase lipophilicity, influencing solvation dynamics and membrane permeability .

属性

IUPAC Name |

4-(1-butyl-2-methylbenzimidazol-5-yl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGOWFHHKDIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Sulfonylation with Morpholine-4-sulfonyl Chloride: The final step involves the sulfonylation of the benzodiazole core with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

科学研究应用

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:

Proteomics Research: It is used as a reagent in the study of protein structures and functions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.

Industrial Applications: The compound may be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzodiazole core can interact with nucleic acids and other biomolecules, affecting cellular processes and signaling pathways .

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The compound’s key structural features are compared with similar benzodiazole/benzimidazole derivatives (Table 1):

Table 1: Structural and Functional Comparison of Selected Analogues

Key Findings from Comparative Studies

Physicochemical Properties

- Stability: Sulfonyl groups in analogues (e.g., ) confer resistance to metabolic degradation, a trait shared with the target compound .

生物活性

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 282.37 g/mol

- CAS Number : 53207677

Pharmacological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL, suggesting a promising antimicrobial profile .

Anti-Cancer Activity

In vitro studies have demonstrated that benzodiazole derivatives can inhibit the proliferation of cancer cells. Specifically, compounds similar to this compound have been evaluated for their cytotoxic effects against several cancer cell lines. Notably, some derivatives exhibited selective inhibition of rapidly dividing cells such as A549 lung cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that benzodiazole derivatives can inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Biofilm Disruption : Compounds in this class have also been shown to reduce biofilm formation in Staphylococcus aureus, which is crucial for treating infections caused by biofilm-forming bacteria .

Research Findings and Case Studies

常见问题

Q. What are the optimal synthetic routes for 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves sequential functionalization of the benzodiazole core. Key steps include:

- Sulfonation : Introduce the sulfonyl group at position 5 using chlorosulfonic acid at 0–5°C to minimize side reactions.

- Substitution : React the sulfonyl chloride intermediate with morpholine in anhydrous dichloromethane (DCM) under nitrogen.

- Alkylation : Use butyl bromide and NaH in DMF to alkylate the 1-position.

- Methylation : Introduce the methyl group at position 2 via iodomethane in the presence of K₂CO₃.

Critical parameters: Maintain anhydrous conditions during substitution, monitor reaction progress via TLC (ethyl acetate/hexane, 3:7), and purify via silica gel chromatography. Yields >60% are achievable with strict temperature control .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., butyl CH₂ at δ ~1.3 ppm, morpholine protons at δ ~3.6 ppm) and integration ratios.

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and morpholine C-O-C (~1120 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₃O₃S: 336.1385).

- Elemental Analysis : Ensure C, H, N, and S percentages match theoretical values within ±0.4%.

X-ray crystallography (if crystals form) provides definitive confirmation of the 3D structure .

Q. What are the solubility properties of this compound in common organic solvents, and how does this influence experimental design?

- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) due to the morpholine sulfonyl group. Moderate solubility in chloroform and ethyl acetate allows for recrystallization. For biological assays, use DMSO-water mixtures (≤5% DMSO) to avoid precipitation. Conduct solubility screening at 25°C with sonication (30 min) to optimize solvent systems .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be employed to determine the molecular conformation and intermolecular interactions?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (ethanol/water). Collect diffraction data (Mo Kα, λ = 0.71073 Å) at 100 K.

- Structure Solution : Use SHELXT for phase determination and SHELXL for refinement. Analyze hydrogen bonds (e.g., S=O···H-N) with a cutoff distance of 3.2 Å.

- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings) to map supramolecular interactions. ORTEP-3 visualizes thermal ellipsoids and packing diagrams .

Q. What computational strategies predict the electronic properties and biological target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential surfaces (identify nucleophilic/electrophilic sites).

- Molecular Docking : Use AutoDock Vina with Lamarckian GA to dock into kinase ATP-binding pockets. Validate poses with RMSD clustering (<2.0 Å) and MD simulations (AMBER, 100 ns) to assess binding stability.

- QSAR Models : Correlate substituent σ values (Hammett) with IC₅₀ data from enzyme inhibition assays .

Q. How do structural modifications at the 5-(morpholine-4-sulfonyl) position affect reactivity and binding affinity?

- Methodological Answer :

- Functional Group Replacement : Substitute morpholine with piperazine or replace sulfonyl with sulfonamide. Assess changes via SPR (ka/kd) and fluorogenic assays (IC₅₀).

- Competitive Inhibition Assays : Test against serine proteases using para-nitroanilide substrates. Monitor absorbance at 405 nm to calculate Ki values.

- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) and quantify metabolites via LC-MS/MS .

Q. What methodologies analyze hydrogen-bonding networks in crystalline forms, and how do these networks influence stability?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to generate fingerprint plots (e.g., O···H contacts ~25% contribution).

- Thermal Analysis : Perform TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (~220°C). DSC identifies melting points and polymorphic transitions.

- Stability Correlation : Dense H-bond networks (e.g., >4 interactions per molecule) enhance thermal stability by ~30% compared to weakly bonded analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。